molecular formula C8H11N3O B2915627 1-Methyl-3-(pyridin-4-ylmethyl)urea CAS No. 36226-42-3

1-Methyl-3-(pyridin-4-ylmethyl)urea

Cat. No.: B2915627
CAS No.: 36226-42-3
M. Wt: 165.196
InChI Key: ITQVKMKDVCSCKM-UHFFFAOYSA-N
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Description

1-Methyl-3-(pyridin-4-ylmethyl)urea is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a urea group substituted with a methyl group and a pyridin-4-ylmethyl group. Its unique structure makes it a subject of interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pyridin-4-ylmethyl)urea can be synthesized through a nucleophilic addition reaction. One common method involves the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process . This method avoids the use of organic co-solvents and can be scaled up for industrial production.

Industrial Production Methods: The industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyridin-4-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents can convert the compound into its reduced forms.

    Substitution: The urea group can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(pyridin-4-ylmethyl)urea stands out due to its specific substitution pattern, which imparts unique biological activities.

Properties

IUPAC Name

1-methyl-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVKMKDVCSCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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